molecular formula C18H23NO3 B1392537 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid CAS No. 1243007-14-8

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid

Cat. No.: B1392537
CAS No.: 1243007-14-8
M. Wt: 301.4 g/mol
InChI Key: QSTLBCVPGMWOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid is a compound with a molecular weight of 301.4 g/mol.

Chemical Reactions Analysis

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid is primarily used in scientific research. Its applications span various fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of psychoactive properties.

    Medicine: Investigated for potential therapeutic applications, although it is not intended for human or veterinary use.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the piperidine or benzoic acid rings.

    Other psychoactive designer drugs: These compounds share similar psychoactive properties and are often studied for their effects on the central nervous system.

Properties

IUPAC Name

3-[1-(cyclopentanecarbonyl)piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(13-5-1-2-6-13)19-10-4-9-16(12-19)14-7-3-8-15(11-14)18(21)22/h3,7-8,11,13,16H,1-2,4-6,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTLBCVPGMWOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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